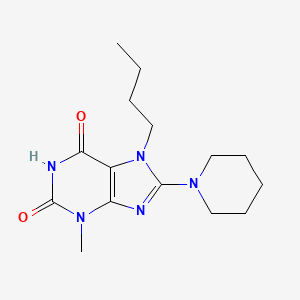

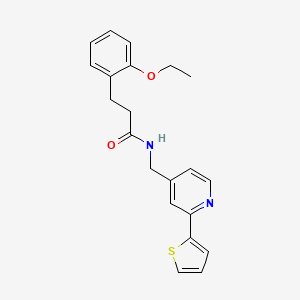

7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione is C14H22N6O2. The molecular weight is 306.37.Aplicaciones Científicas De Investigación

Aromatase Inhibitors for Cancer Treatment

Compounds similar to 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione have been synthesized and evaluated for their potential as aromatase inhibitors, which are crucial in the treatment of hormone-dependent breast cancer. For instance, a study on 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones demonstrated strong inhibition of human placental aromatase, suggesting potential applications in breast cancer treatment (Hartmann & Batzl, 1986).

Anion Exchange Membranes for Fuel Cells

Research into poly(arylene piperidinium)s (PAPipQs) explores their application as anion exchange membranes (AEMs) for alkaline fuel cells. These studies focus on the synthesis, alkaline stability, and conductivity of these compounds, revealing potential advancements in fuel cell technology (Olsson, Pham, & Jannasch, 2018).

Synthesis of Novel Compounds

The synthesis of various piperidin-1-ylpurine derivatives and related compounds for potential pharmacological applications is a significant area of study. For instance, the development of new 8-aminoalkyl derivatives of purine-2,6-dione with modifications at positions 7 and 8 on the purine ring structure has been investigated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating potential applications in treating depression and anxiety (Chłoń-Rzepa et al., 2013).

Material Science and Chemical Synthesis

Studies on the synthesis and characterization of novel bioactive compounds, including those bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, have been conducted. These compounds are evaluated for their antitumor activity, showcasing the diverse applications of piperidine derivatives in developing new therapeutic agents (Maftei et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione is the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a serine exopeptidase that cleaves off N-terminal dipeptides and plays a crucial role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .

Mode of Action

This compound acts as a competitive inhibitor of the DPP-4 enzyme . It binds to DPP-4 in a manner that competes with the enzyme’s natural substrates, thereby reducing the enzyme’s activity . This inhibition prevents the breakdown of incretin hormones, leading to increased insulin secretion, decreased glucagon release, and consequently, a reduction in blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as GLP-1, are responsible for stimulating insulin secretion from the pancreas. By inhibiting DPP-4, this compound prolongs the action of these hormones, leading to an increase in insulin and decrease in glucagon levels. This results in a reduction in hepatic glucose production and an increase in glucose uptake, thereby lowering blood glucose levels .

Pharmacokinetics

They are typically long-acting, allowing for once-daily dosing .

Result of Action

The result of this compound’s action is a reduction in blood glucose levels . By inhibiting DPP-4 and thereby increasing the levels of active incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to decreased hepatic glucose production and increased glucose uptake by peripheral tissues .

Análisis Bioquímico

Biochemical Properties

Based on its structural similarity to other purine derivatives, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

7-butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2/c1-3-4-10-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-8-6-5-7-9-19/h3-10H2,1-2H3,(H,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZZIZJTOOPOLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride](/img/structure/B2843331.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2843332.png)

![8-Ethyl-1-(2-methylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2843341.png)

amino]acetate](/img/structure/B2843342.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2843344.png)

![2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile](/img/structure/B2843346.png)

![1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2843352.png)